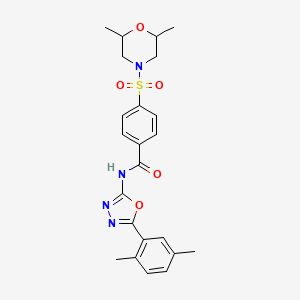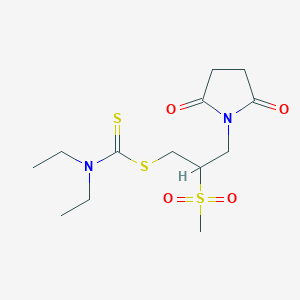
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic organic compound that contains multiple aromatic rings and heterocycles. This complex structure makes it a subject of interest in various fields of scientific research. Known for its potential biological activities, this compound often attracts attention for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions:
Isoquinoline Synthesis: : Starting with a simple aromatic precursor, various cyclization methods can be employed to form the isoquinoline core.
Isoxazole Synthesis: : This involves constructing the isoxazole ring, often starting from a nitrile oxide and a suitable alkyne through 1,3-dipolar cycloaddition.
Coupling Reactions: : The two previously formed heterocyclic systems are then linked via an ethanone bridge, typically using reagents like Grignard reagents or organolithiums under controlled conditions.
Industrial Production Methods
Industrial production might streamline these steps using flow chemistry or other scalable processes. Emphasis is placed on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions:
Oxidation: : Utilizing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: : Conditions often include low temperatures and solvents like dichloromethane.
Reduction: : These reactions may occur in solvents like ether or tetrahydrofuran.
Substitution: : Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation might yield various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction usually produces simpler, more hydrogenated compounds.
Substitution reactions could lead to derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone has diverse applications:
Chemistry: : Utilized as a building block for more complex molecules.
Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.
Medicine: : Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: : May serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The specific mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone exerts its effects depends on its biological context:
Molecular Targets: : Potentially interacts with enzymes, receptors, or nucleic acids.
Pathways Involved: : May modulate biochemical pathways involved in inflammation, pain signaling, or cell proliferation.
Comparison with Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can be compared with compounds like:
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: : Differing only by the absence of the fluorine atom, which may affect its reactivity and biological activity.
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: : Substitution of fluorine with chlorine may lead to different physicochemical properties and interactions.
These differences highlight the unique potential of this compound in research and applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-7-5-15(6-8-17)19-11-18(22-25-19)12-20(24)23-10-9-14-3-1-2-4-16(14)13-23/h1-8,11H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJHPQYZVVPNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2821675.png)


![8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid](/img/structure/B2821681.png)
![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)




![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2821692.png)
![2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2821693.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)

